molecular formula C8H7ClN2O2 B14337247 Urea, (m-chlorobenzoyl)- CAS No. 101253-47-8

Urea, (m-chlorobenzoyl)-

Cat. No.: B14337247
CAS No.: 101253-47-8
M. Wt: 198.60 g/mol
InChI Key: IGGSBZRKJKKLBF-UHFFFAOYSA-N
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Description

Urea, (m-chlorobenzoyl)- is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety attached to a m-chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, (m-chlorobenzoyl)- typically involves the reaction of m-chlorobenzoyl chloride with urea. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dioxane. The reaction mixture is cooled to maintain a temperature below 25°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of Urea, (m-chlorobenzoyl)- follows similar principles but is optimized for larger quantities. The process involves the use of large reactors with efficient cooling systems to manage the exothermic reaction. The product is then purified through a series of extraction and distillation steps to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Urea, (m-chlorobenzoyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the m-chlorobenzoyl group can be substituted by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form m-chlorobenzoic acid and urea.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

    m-Chlorobenzoic Acid: Formed through hydrolysis.

    Substituted Urea Derivatives: Formed through substitution reactions.

Mechanism of Action

The mechanism of action of Urea, (m-chlorobenzoyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can disrupt protein-protein interactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Urea, (m-chlorobenzoyl)-, and how can purity be validated experimentally?

  • Methodology :

  • Synthesis : Common methods involve coupling reactions between m-chlorobenzoyl chloride and urea derivatives under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., triethylamine) are critical for yield optimization .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) are standard.
  • Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) confirm purity and molecular identity. Cross-validate with melting point analysis (literature comparison) .

Q. How can researchers characterize the structural and electronic properties of Urea, (m-chlorobenzoyl)-?

  • Techniques :

  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR (in DMSO-d6) to confirm substitution patterns and hydrogen bonding.
  • IR : Stretching frequencies for urea carbonyl (~1640–1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding networks). Use Cambridge Structural Database (CSD) to compare bond lengths/angles .

Q. What experimental protocols are recommended for assessing the solubility and stability of Urea, (m-chlorobenzoyl)- in various solvents?

  • Procedure :

  • Prepare saturated solutions in solvents (polar aprotic, protic, non-polar). Shake at 25°C for 24 hours, filter, and quantify via UV-Vis spectroscopy (calibration curve method).
  • Stability tests: Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) using HPLC. Track byproducts (e.g., hydrolysis to m-chlorobenzoic acid) .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for Urea, (m-chlorobenzoyl)- derivatives be systematically resolved?

  • Approach :

  • Conduct a scoping review to map literature discrepancies (e.g., conflicting 1^1H NMR shifts). Use tools like SciFinder and Reaxys to aggregate data .
  • Apply meta-analysis to identify outliers. Variables to consider: solvent effects, temperature, and instrument calibration. Reproduce key experiments under controlled conditions .

Q. What strategies are effective in designing reaction mechanisms studies for Urea, (m-chlorobenzoyl)- under varying catalytic environments?

  • Experimental Design :

  • Kinetic Studies : Use pseudo-first-order conditions with excess nucleophile (e.g., amines). Monitor reaction progress via in-situ FTIR or LC-MS.
  • Computational Modeling : Perform DFT calculations (Gaussian or ORCA) to map transition states and compare with experimental activation energies. Validate with isotopic labeling (e.g., 15^{15}N-urea) .

Q. How can researchers integrate FAIR principles into data management for studies on Urea, (m-chlorobenzoyl)-?

  • Implementation :

  • Metadata Standards : Use platforms like Chemotion Repository to log experimental parameters (solvents, temperatures, yields).
  • Interoperability : Adopt IUPAC nomenclature and SMILES notations for machine-readable data. Link to PubChem CID for cross-referencing .

Q. Key Resources for Further Research

  • Databases : SciFinder (synthesis protocols), Reaxys (reaction conditions), CSD (crystallographic data) .
  • Literature Review Tools : Web of Science for citation tracking, systematic review frameworks (PRISMA) .

Properties

CAS No.

101253-47-8

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

N-carbamoyl-3-chlorobenzamide

InChI

InChI=1S/C8H7ClN2O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13)

InChI Key

IGGSBZRKJKKLBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=O)N

Origin of Product

United States

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